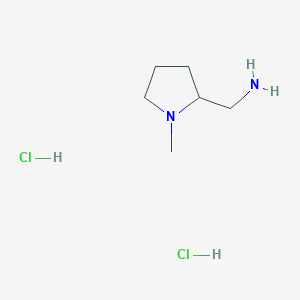
2-Methyl-1-propylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-propylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic amines containing one nitrogen atom and five carbon atoms. The molecular formula of this compound is C9H19N, and it has a molecular weight of 141.2539 g/mol . This compound is a derivative of piperidine, which is widely used in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propylpiperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using transition metal catalysts such as cobalt, ruthenium, or nickel . Another method includes the cyclization of primary amines with diols catalyzed by iridium complexes . Additionally, the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with thionyl chloride (SOCl2) is also a viable route .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is preferred due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: 2-Methyl-1-propylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of metal catalysts like palladium or platinum.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium or platinum catalysts
Substitution: Halogenated compounds, nucleophiles
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of saturated piperidines
Substitution: Formation of substituted piperidines with various functional groups
科学的研究の応用
2-Methyl-1-propylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including analgesic and antipsychotic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-1-propylpiperidine involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may act on the central nervous system by modulating neurotransmitter receptors and ion channels. The compound’s effects are mediated through its binding to receptors such as the kappa-opiate receptor, leading to analgesic and sedative properties .
類似化合物との比較
2-Methyl-1-propylpiperidine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound with a simpler structure and broader applications.
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidine: A dopaminergic stabilizer with specific pharmacological properties.
1-Ethyl-4-(2-fluoro-3-(methylsulfonyl)phenyl)piperidine: Another dopaminergic stabilizer with unique behavioral effects.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and pharmacological properties. Its methyl and propyl substituents enhance its reactivity and potential therapeutic applications compared to simpler piperidine derivatives .
特性
IUPAC Name |
2-methyl-1-propylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-7-10-8-5-4-6-9(10)2/h9H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVKZWJOSLLFML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2364299.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2364300.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364302.png)
![(Z)-3-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2364304.png)
![Thieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2364307.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2364311.png)

![4-[(2-methoxyacetamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2364313.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide](/img/structure/B2364316.png)
![N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2364319.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2364320.png)
